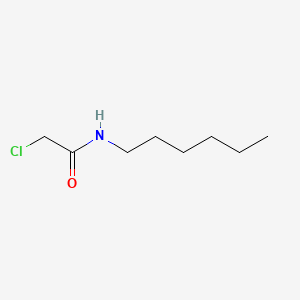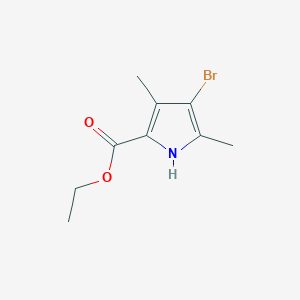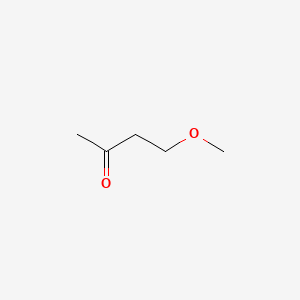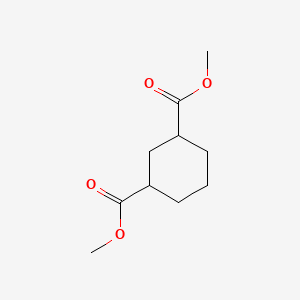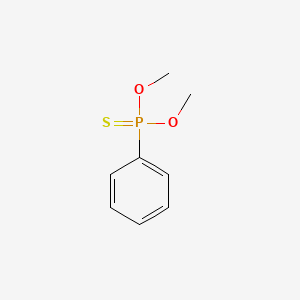
O,O-Dimethyl phenylphosphonothioate
Übersicht
Beschreibung
O,O-Dimethyl phenylphosphonothioate (DMTP) is an organophosphate compound used for a variety of applications in the scientific and industrial fields. It has been used as an insecticide, herbicide, fungicide, and as a flame retardant. DMTP is a colorless, odorless, and highly toxic compound that can be hazardous to human and animal health.
Wissenschaftliche Forschungsanwendungen
Insecticide Properties : O,O-Dimethyl phenylphosphonothioate and its derivatives have been studied for their use as insecticides. One study reported that while O,O-dimethyl-O-(4-cyanophenyl) phosphorothioate (S-4084) has low toxicity towards mammals, it possesses high activity against rice stem borers. Another compound, O-ethyl-O-(4-cyanophenyl) phenylphosphonothioate, also demonstrated excellent insecticidal properties (Suzuki et al., 1962) (Sakamoto et al., 1962).
Photocatalytic Degradation : Research has been conducted on the TiO2-mediated photocatalytic degradation of dimethyl phenylphosphonate (DMPP). The initial step of this process leads to products due to ring hydroxylation and demethylation, demonstrating the compound's reactivity under photocatalytic conditions (Oh, Bao, & Jenks, 2003).
Nerve Agent Simulant Decomposition : Studies on X-type faujasite zeolite have shown that dimethyl methylphosphonate (DMMP), a nerve agent simulant, undergoes nucleophilic substitution by supercage oxygens. This reaction highlights the potential applications of this compound in chemical defense research (Yang et al., 2006).
Flame Retardant Additive for Lithium-Ion Batteries : DMMP has been studied as a flame retardant additive for lithium-ion battery electrolytes. The addition of DMMP significantly suppresses the flammability of the electrolyte, indicating its potential use in enhancing the safety of lithium-ion batteries (Xiang, Xu, Wang, & Chen, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethoxy-phenyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O2PS/c1-9-11(12,10-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZBDDNZDYFTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218533 | |
| Record name | Phosphonothioic acid, phenyl-, O,O-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O,O-Dimethyl phenylphosphonothioate | |
CAS RN |
6840-11-5 | |
| Record name | O,O-Dimethyl P-phenylphosphonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6840-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonothioic acid, phenyl-, O,O-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006840115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonothioic acid, phenyl-, O,O-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



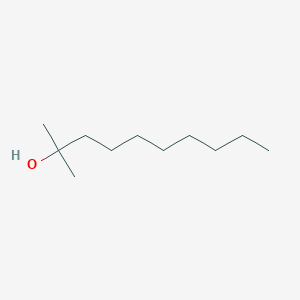
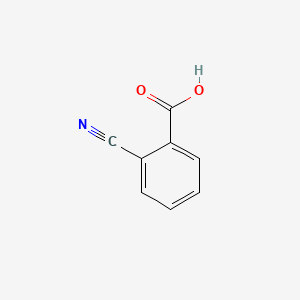

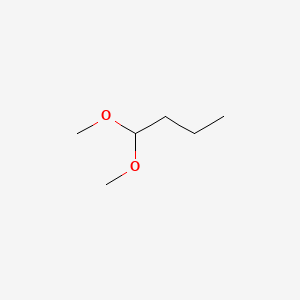
![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)


